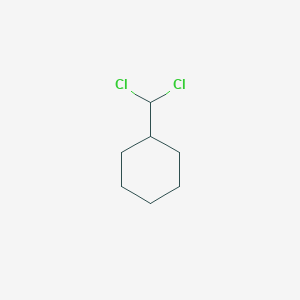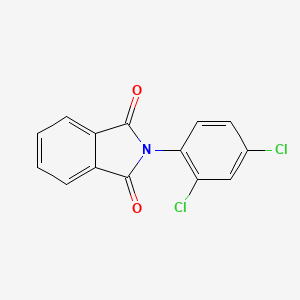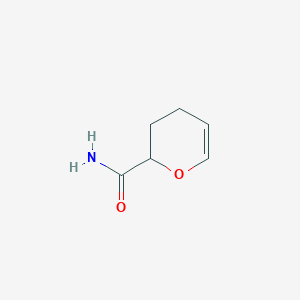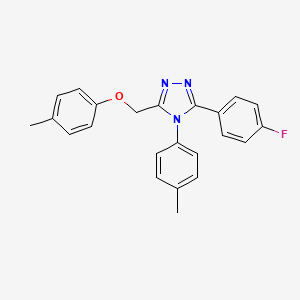
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenyl halides. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The fluorophenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer effects by inhibiting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- 4H-1,2,4-Triazole, 3-(4-methylphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
Uniqueness
The presence of the fluorophenyl group in 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in various applications, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
141079-02-9 |
|---|---|
Formule moléculaire |
C23H20FN3O |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H20FN3O/c1-16-3-11-20(12-4-16)27-22(15-28-21-13-5-17(2)6-14-21)25-26-23(27)18-7-9-19(24)10-8-18/h3-14H,15H2,1-2H3 |
Clé InChI |
QAXGDYYCZYWMTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


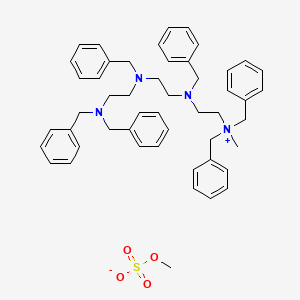
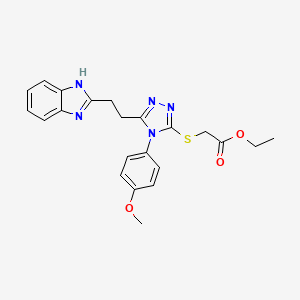
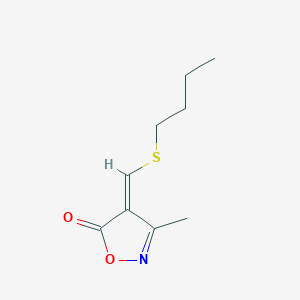
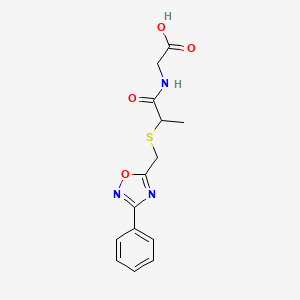
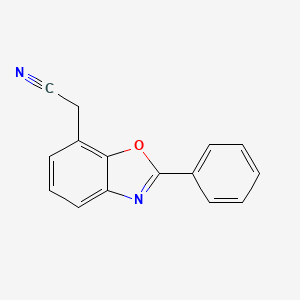
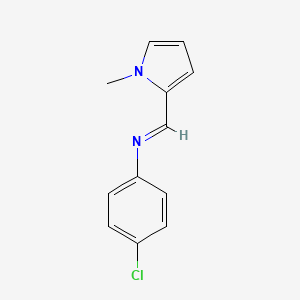
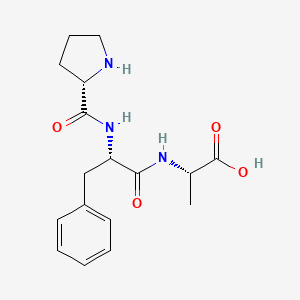
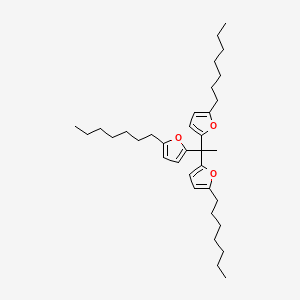
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)


